Glabranin
Overview
Description
Glabranin is a flavanone, a subclass of the flavonoid group . It is a prenylated isoflavonoid of G. glabra L. roots (European licorice, Fabaceae) .
Synthesis Analysis
An efficient formal synthesis of (±)-glabridin was accomplished in 10 steps from resorcinol using Raney Ni to reduce carbon–carbon double bonds in α, β-unsaturated carbonyl compound as the key step .Molecular Structure Analysis
Glabranin has been studied using molecular docking and dynamics simulation methods . The trajectories of the selected complexes and the receptors were analyzed through 100 ns of MD (Molecular Dynamics) simulation using GROMACS (GROningen MAchine for Chemical Simulations) 4.6.2 software package under AMBER99SB force field (Assisted Model Building with Energy Refinement) .Chemical Reactions Analysis
The chemical properties of the pigments (decarboxylation, oxidation, conjugation, and chlorination reactions as well as the acyl group migration phenomenon) have been studied .Physical And Chemical Properties Analysis
Glabranin has the molecular formula C20H20O4 . Its melting point is 169–170°C .Scientific Research Applications
Antioxidant and Anti-Inflammatory Activities
- Scientific Field: Biochemistry and Pharmacology
- Summary of Application: Glabranin is identified as a component of Glycyrrhiza glabra L. (licorice) leaf extracts, which have been studied for their antioxidant and anti-inflammatory activities . The study focused on the modulation of the NF-kB/MAPK pathway, which plays a crucial role in inflammation .
- Methods of Application: The leaf extracts were obtained through maceration or ultrasound-assisted methods . The anti-inflammatory activity of the extracts and the purified compounds was investigated in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages .
- Results: All the extracts showed similar antioxidant properties, while licoflavanone, one of the isolated compounds along with Glabranin, exhibited the best antioxidant activity . Extract C and licoflavanone showed a good anti-inflammatory activity without affecting cell viability .
Inhibitor Against Prostate Cancer
- Scientific Field: Oncology
- Summary of Application: Glabranin and its derivatives have been studied as potential inhibitors against prostate cancer . The research focused on point mutations like T877A and W741L, which are prevalent in advanced prostate cancer patients and promote cancer development .
- Methods of Application: The research was conducted using an in-silico method where Glabranin and its derivatives were virtually screened to identify potential drugs for combating such point mutations . Molecular Dockings were performed to find the ligand-receptor complexes with the lowest binding energy .
- Results: Based on the results of Molecular Docking, Drug-likeness, and ADMET testing, eight structures were subjected to a 100 ns Molecular Dynamics simulation . It was revealed that GlaMod2 phytocompound was effective against T877A and W741L mutations in prostate cancer .
Future Directions
Glabranin has shown potential as an inhibitor against prostate cancer . It was revealed that GlaMod2 phytocompound was effective against T877A and W741L mutations in prostate cancer . This phytocompound may therefore be effective in the development of prostate cancer inhibitors for patients with mutant androgen receptors .
properties
IUPAC Name |
(2S)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10,18,21-22H,9,11H2,1-2H3/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWSYIQAGQMLFS-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194796 | |
Record name | Glabranin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glabranin | |
CAS RN |
41983-91-9 | |
Record name | Glabranin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41983-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glabranin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041983919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glabranin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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